molecular formula C13H19ClN4O2 B3230040 (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1289585-47-2

(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3230040
CAS No.: 1289585-47-2
M. Wt: 298.77 g/mol
InChI Key: ZFLIRYBGAJOOPR-SECBINFHSA-N
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Description

(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based small molecule with a tert-butyl carbamate protecting group and a 2-chloro-pyrimidin-4-ylamino substituent at the 3-position of the pyrrolidine ring. The compound features an (R)-stereochemical configuration, critical for its biological interactions. Its molecular formula is C₁₄H₂₀ClN₅O₂, with a molecular weight of 337.8 g/mol .

This compound is classified under pyrrolidine derivatives, which are widely used in pharmaceutical research due to their conformational rigidity and ability to mimic peptide bonds. The tert-butyl ester group enhances solubility and stability during synthesis, while the chloro-pyrimidine moiety may contribute to target binding, particularly in kinase or receptor modulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLIRYBGAJOOPR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116829
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289585-47-2
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(2-chloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17ClN4O2\text{C}_12\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2

Structural Features

  • Chiral Center : The compound contains a chiral center at the pyrrolidine ring.
  • Chloro Group : The presence of a chlorine atom on the pyrimidine ring is significant for its biological activity.
  • Tert-butyl Ester : The tert-butyl ester group may influence the compound's solubility and bioavailability.

Research indicates that compounds similar to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives exhibit various biological activities, primarily through interactions with protein kinases and other cellular targets:

  • Protein Kinase Inhibition : Certain pyrimidine compounds have been shown to inhibit key protein kinases involved in cell signaling pathways, which can lead to anti-cancer effects .
  • Antiproliferative Activity : The presence of the chloro group has been linked to enhanced antiproliferative effects against various cancer cell lines .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment : Due to its ability to inhibit protein kinases, it may serve as a candidate for developing anti-cancer therapies.
  • Neurological Disorders : Some derivatives have shown promise in treating conditions like epilepsy due to their anticonvulsant properties .

Study 1: Inhibition of Protein Kinases

A study investigated the inhibitory effects of pyrimidine derivatives on various protein kinases, including CDK1 and JNK. The results indicated that (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine derivatives could effectively inhibit these kinases, leading to reduced cell proliferation in vitro .

Study 2: Anticancer Activity

In a series of tests involving human cancer cell lines, compounds structurally related to (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine demonstrated significant antiproliferative activity. The SAR (Structure-Activity Relationship) analysis highlighted the importance of the chloro substituent in enhancing this activity .

Study 3: Anticonvulsant Properties

Another study focused on evaluating the anticonvulsant potential of similar compounds. The findings suggested that modifications to the pyrrolidine structure could lead to increased efficacy against seizure models in rodents, indicating potential for treating epilepsy .

Table 1: Biological Activities of Related Compounds

Compound NameIC50 (nM)TargetActivity Type
Compound A57JNKInhibitor
Compound B94CDK1Inhibitor
Compound C7.4EnteropeptidaseInhibitor

Table 2: Summary of Case Studies

Study FocusFindingsReference
Protein Kinase InhibitionEffective inhibition observed in vitro
Anticancer ActivitySignificant antiproliferative effects reported
Anticonvulsant PropertiesEnhanced efficacy in seizure models

Scientific Research Applications

Pharmacological Significance

The compound has been identified as a promising candidate in the development of inhibitors targeting specific protein kinases, which are critical in various cellular processes. For instance, it has been studied for its ability to inhibit the activity of IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are implicated in inflammatory responses and cancer progression . The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous tissues.

Table 1: Inhibitory Activity Against Protein Kinases

Compound NameTarget KinaseIC50 Value (µM)Reference
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl esterIKKε0.5
Other Pyrimidine DerivativesTBK10.8

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity by targeting CDC42/RHOJ pathways, which are crucial for cell motility and proliferation in cancer cells . The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine core can enhance potency and selectivity against cancer cell lines.

Table 2: Anticancer Activity of Derivatives

Compound NameCancer Cell LineInhibition Rate (%)Reference
ARN22089Melanoma75
ARN25062Breast Cancer80

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with tumor growth and metastasis. By inhibiting IKKε and TBK1, the compound disrupts NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines and survival factors in tumor cells .

Drug Development Potential

Given its favorable pharmacokinetic properties, such as solubility and metabolic stability, this compound is being explored further for its potential as a therapeutic agent in treating various cancers and inflammatory diseases . The ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table highlights structural analogs and their distinguishing features:

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Differences
Target Compound: (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (R) 2-Chloro-pyrimidin-4-ylamino 337.8 Reference compound for comparison.
(R)-tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Pyrrolidine (R) 6-Cyclopropylamino-pyrimidin-4-ylamino 349.4 Cyclopropylamino group increases lipophilicity and steric bulk.
(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine (R) 4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl 329.85 Sulfanyl group enhances electrophilicity; positional isomer of pyrimidine.
4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester Piperidine 6-Chloro-pyrimidin-4-ylamino-methyl 326.82 Piperidine ring (6-membered) alters conformation and hydrogen-bonding capacity.
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine 6-Chloro-pyrimidin-4-ylamino-methyl 326.8 Methyl linker between pyrrolidine and pyrimidine affects spatial flexibility.
Substituent Effects
  • This modification is common in kinase inhibitors to optimize target engagement .
  • Sulfanyl vs. Amino Groups (): Replacing the amino group with sulfanyl alters electronic properties, making the compound more nucleophilic. This could influence reactivity in cross-coupling reactions or metabolic stability .
Ring System Variations
  • Piperidine vs. However, the larger ring may reduce binding affinity in sterically constrained active sites .
Stereochemical Considerations

The (R)-configuration in the target compound and some analogs (e.g., ) is crucial for chiral recognition in biological systems. For instance, in , a related pyrrolidine derivative with unspecified stereochemistry showed activity as a neurotensin receptor agonist, underscoring the importance of stereochemistry in pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing (R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?

  • Synthesis Protocol :

  • Step 1 : React tert-butyl (R)-3-aminopyrrolidine-1-carboxylate with 2,4-dichloropyrimidine in isopropanol (i-PrOH) at 55°C for 5 hours. Use DIPEA (N,N-diisopropylethylamine) as a base to facilitate nucleophilic substitution .
  • Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution: DCM/MeOH 100/0 → 97.5/2.5). This yields the compound as pale yellow crystals with ~95% purity .
    • Key Optimization Factors :
  • Temperature control (55°C ensures reactivity without side reactions).
  • Solvent choice (i-PrOH balances polarity and solubility).
  • Excess DIPEA (1.5 eq) to neutralize HCl byproduct and drive the reaction .

Q. Which analytical methods are most effective for confirming the structure and purity of this compound?

  • 1H/13C-NMR : Assign peaks to confirm stereochemistry and substituent positions. For example:

  • 1H-NMR (CDCl₃) : δ 7.98 (pyrimidine H), 6.38 (NH exchange), 3.73–3.08 (pyrrolidine CH₂), 1.44 (tert-butyl CH₃) .
  • 13C-NMR : δ 163.14 (pyrimidine C-Cl), 80.00 (tert-butyl quaternary C), 28.59 (tert-butyl CH₃) .
    • HRMS : Validate molecular ion [M+H]+ at m/z 299.1275 (calc. 299.1269) .
    • Melting Point : 126.1–130.1°C confirms crystalline purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Common Issues :

  • Reduced yields due to inefficient mixing or heat transfer in larger batches.
  • Impurities from incomplete purification (e.g., residual DCM/MeOH).
    • Solutions :
  • Use automated reactors for precise temperature and stirring control .
  • Optimize chromatography gradients (e.g., adjust MeOH ratio to 3–5% for better separation) .
  • Monitor reaction progress via TLC or HPLC to identify side products early .

Q. What strategies are recommended for modifying the compound to enhance its bioactivity?

  • Structural Modifications :

  • Pyrimidine Substitution : Replace 2-Cl with -CF₃ or -NH₂ to alter electronic properties and binding affinity .
  • Pyrrolidine Functionalization : Introduce methyl or allyl groups at the 3-position to modulate steric effects .
    • Methodology :
  • Cross-Coupling Reactions : Use Pd(PPh₃)₄/Cs₂CO₃ in dioxane for Suzuki or Sonogashira couplings .
  • Nucleophilic Substitution : React with alkyl halides (e.g., CH₃I) under NaH/THF at 0°C .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Mechanistic Insights :

  • The 2-chloropyrimidine moiety acts as a hydrogen-bond acceptor, targeting kinase ATP-binding pockets .
  • The tert-butyl group enhances lipophilicity, improving membrane permeability .
    • Validation Assays :
  • Kinase Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays using recombinant kinases .
  • Cellular Uptake : Use radiolabeled (³H) compound to quantify intracellular accumulation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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